(S)-(-)-3-Benzyloxy-1,2-propanediol is a chiral compound characterized by the molecular formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol. It features a benzyloxy group attached to a propanediol backbone, making it significant in organic synthesis and medicinal chemistry. The compound is known for its enantiomeric properties, with the (S)-(-) form being one of the two stereoisomers of 3-benzyloxy-1,2-propanediol. It is typically encountered as a solid at room temperature and exhibits high solubility in organic solvents .
Due to its chirality, (S)-(-)-3-Benzyloxy-1,2-propanediol serves as a valuable tool in studying and separating other chiral molecules. Researchers have employed it in:
These studies contribute to the development of efficient methods for separating and analyzing chiral molecules, which is crucial in various fields like drug discovery and material science.
(S)-(-)-3-Benzyloxy-1,2-propanediol finds application in the synthesis and immobilization of specific lipids. A study demonstrated its use in creating:
These reactions make it a versatile intermediate in organic synthesis .
The synthesis of (S)-(-)-3-Benzyloxy-1,2-propanediol can be achieved through several methods:
(S)-(-)-3-Benzyloxy-1,2-propanediol finds applications in various fields:
Interaction studies involving (S)-(-)-3-Benzyloxy-1,2-propanediol primarily focus on its reactivity with other chemical species. Preliminary findings suggest:
Several compounds share structural similarities with (S)-(-)-3-Benzyloxy-1,2-propanediol. Here are a few notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
(R)-(+)-3-Benzyloxy-1,2-propanediol | Enantiomer | Opposite chirality; different biological activities |
3-Phenylmethoxypropane-1,2-diol | Structural analog | Lacks chirality; used in similar applications |
Benzyl glycidyl ether | Ether derivative | Different functional group; used in polymer chemistry |
The uniqueness of (S)-(-)-3-Benzyloxy-1,2-propanediol lies in its specific stereochemistry and the resultant biological activity that may differ significantly from its analogs .
Epoxide hydrolases (EHs) are pivotal in enantioselective synthesis, catalyzing the hydrolysis of epoxides to vicinal diols. For (S)-(-)-3-benzyloxy-1,2-propanediol, the kinetic resolution of racemic benzyl glycidyl ether (BGE) using recombinant EHs achieves high enantiomeric excess (ee). For instance, the variant EH from Agromyces mediolanus (vEH-Am) hydrolyzes (R)-BGE preferentially, leaving (S)-BGE with >99% ee. Similarly, Ylehd, an EH from Yarrowia lipolytica, converts (S)-BGE to (S)-diol with 95% ee within 20 minutes.
The catalytic mechanism involves nucleophilic attack by a water molecule activated by histidine residues in the enzyme’s active site. Molecular dynamics simulations reveal that the proximity of water molecules to the epoxide’s electrophilic carbon dictates enantioselectivity. For example, Ylehd’s H325 residue positions water closer to (S)-BGE, enabling faster hydrolysis.
Enzyme | Substrate | ee (%) | Yield (%) | Time (min) |
---|---|---|---|---|
vEH-Am | (R)-BGE | >99 | 34 | 180 |
Ylehd | (S)-BGE | 95 | 10 | 20 |
Kinetic resolution of BGE derivatives relies on differential reaction rates between enantiomers. Surfactants like Tween-20 reduce spontaneous hydrolysis, enhancing ee by stabilizing the substrate-enzyme complex. For Ylehd, the Michaelis constant (K~m~) for (S)-BGE (9.3 mM) is lower than for (R)-BGE (36.5 mM), indicating higher affinity for the (S)-enantiomer.
Substrate inhibition poses challenges at high concentrations (>10 mM). Intermittent feeding of BGE mitigates this, maintaining yields above 40%. Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) resolves (S)- and (R)-BGE with retention times of 8.3 and 9.3 minutes, respectively.
Recombinant Ylehd, expressed in Escherichia coli BL21, exhibits dual functionality as an epoxide hydrolase and haloalkane dehalogenase. Its induction by xenobiotics like 1-bromodecane underscores its role in stress response. Structural analysis reveals a conserved α/β-hydrolase fold with a catalytic triad (Asp226-His325-Ser156) critical for enantioselectivity.
Ylehd’s operational stability spans pH 4.5–8.0, making it versatile for industrial applications. Immobilization on Ni-NTA matrices increases reusability, retaining 80% activity after five cycles. Comparative studies show Ylehd outperforms Aspergillus niger EH in BGE resolution, achieving turnover numbers (k~cat~) of 63.3 μmol·min⁻¹·mg⁻¹.
Parameter | Glycidol-Benzylation | Epichlorohydrin-Benzylation |
---|---|---|
Starting Material | (S)-Glycidol | Epichlorohydrin |
Enantiomeric Excess | >98% ee | 80–90% ee |
Yield | 50–60% | 60–70% |
Scalability | Moderate | High |
(S)-(-)-3-Benzyloxy-1,2-propanediol serves as a crucial chiral building block in the asymmetric synthesis of cardiovascular medications, particularly beta-blockers [1] [2]. This compound possesses a defined stereochemistry with the S-configuration, making it valuable for creating pharmaceuticals with precise three-dimensional structures [3]. The stereochemical purity of (S)-(-)-3-benzyloxy-1,2-propanediol is typically high, with commercial sources offering the compound with greater than 98% enantiomeric excess, which is essential for pharmaceutical applications [2] [4].
The compound's utility in beta-blocker synthesis stems from its structural similarity to the core framework found in these medications [5]. Beta-blockers contain a propanolamine backbone with specific stereochemistry at the carbon bearing the hydroxyl group, which can be derived from the chiral propanediol structure [6]. The benzyloxy group serves as a protecting group that can be selectively removed later in the synthesis, allowing for further functionalization [1].
A notable application of (S)-(-)-3-benzyloxy-1,2-propanediol is in the chemoenzymatic synthesis of enantiopure beta-blockers [5] [6]. This approach typically involves:
Table 1: Enantioselectivity in Beta-Blocker Synthesis Using (S)-(-)-3-Benzyloxy-1,2-propanediol as Starting Material
Beta-Blocker | Synthetic Method | Enantiomeric Excess (%) | Overall Yield (%) | Reference |
---|---|---|---|---|
Propranolol | Lipase-catalyzed kinetic resolution | 99 | 38-45 | Borowiecki et al. [5] |
Alprenolol | Chemoenzymatic synthesis | 98 | 35-40 | Borowiecki et al. [5] |
Metoprolol | Chemoenzymatic synthesis | 96-99 | 30-35 | Borowiecki et al. [5] |
Betaxolol | Lipase B from Candida antarctica | 99 | 9 | Troøyen et al. [6] |
Bisoprolol | Lipase-catalyzed transesterification | 96 | 19 | Bocquin et al. [7] |
Recent research has demonstrated that the asymmetric synthesis of beta-blockers using (S)-(-)-3-benzyloxy-1,2-propanediol can achieve excellent stereoselectivity [5] [7]. For example, Borowiecki and colleagues developed a chemoenzymatic route that produced (R)-(+)-propranolol with 99% enantiomeric excess, while the pharmaceutically relevant (S)-propranolol was synthesized with 99% enantiomeric purity through a stereoselective acetolysis process [5]. Similarly, Troøyen and Jacobsen reported the synthesis of (S)-betaxolol with 99% enantiomeric excess using (R)-chlorohydrin derived from a lipase-catalyzed process [6].
(S)-(-)-3-Benzyloxy-1,2-propanediol serves as a key intermediate in the synthesis of cationic cardiolipin analogs, which have significant applications in drug delivery systems [8] [9]. These analogs are designed to mimic the structure of natural cardiolipin while incorporating cationic groups that enhance their ability to interact with negatively charged biomolecules [8].
The synthesis of cationic cardiolipin analogs typically begins with (S)-(-)-3-benzyloxy-1,2-propanediol as the central glycerol core [8]. This compound provides the necessary stereochemistry and functional groups for further elaboration into complex lipid structures [9]. The benzyloxy group serves as a protecting group for one of the hydroxyl functions, allowing selective functionalization of the remaining hydroxyl groups [8].
Kasireddy and colleagues developed a novel approach to synthesize cationic cardiolipin analogs containing quaternary ammonium groups while retaining the glycerol moiety as the central core of the molecule [8]. Their synthetic route involved:
The researchers also developed a method to synthesize spacer cationic cardiolipin analogs in both optically pure (R) and (S) forms, as well as racemic mixtures [8]. The synthesis of chiral (R) and (S) isomers involved:
Table 2: Cationic Cardiolipin Analogs Synthesized from (S)-(-)-3-Benzyloxy-1,2-propanediol
Analog Type | Structural Features | Yield (%) | Applications |
---|---|---|---|
Basic cationic cardiolipin | Quaternary ammonium groups with tetraalkyl chains | 77 | DNA delivery, transfection [8] |
Spacer cationic cardiolipin (R-isomer) | Oxyethylene spacer groups | 78 | Enhanced solubility in polar solvents [8] |
Spacer cationic cardiolipin (S-isomer) | Oxyethylene spacer groups | 80 | Enhanced solubility in polar solvents [8] |
Racemic spacer cardiolipin | Oxyethylene spacer groups | 69 | General drug delivery applications [8] |
The incorporation of oxyethylene groups in the spacer cationic cardiolipin analogs increased their solubility in polar solvents compared to the basic cationic cardiolipin analogs [8]. This property enhancement makes these compounds particularly useful for drug delivery applications where aqueous solubility is important [8] [9].
(S)-(-)-3-Benzyloxy-1,2-propanediol serves as an important chiral building block in the biosynthesis of structured triacylglycerols (TAGs) containing n-3 polyunsaturated fatty acid (PUFA) chains [9] [10]. These structured lipids have gained significant attention due to their potential health benefits and improved bioavailability compared to conventional triacylglycerols [11] [9].
The stereospecific structure of triacylglycerols affects the bioavailability of fatty acids, making the controlled synthesis of enantiopure TAGs particularly important [9]. (S)-(-)-3-Benzyloxy-1,2-propanediol provides the necessary stereochemical control for creating TAGs with defined configurations at the glycerol backbone [10].
The synthesis of structured TAGs with n-3 PUFA chains typically employs enzymatic methods to achieve high regioselectivity and stereoselectivity [11] [12]. These approaches often utilize lipases, which can selectively catalyze esterification reactions at specific positions of the glycerol backbone [10] [12].
A novel two-step enzymatic reaction for the synthesis of highly pure triacylglycerols with high content of n-3 PUFAs has been developed [11]. This process involves:
This approach achieved TAG yields as high as 98.66% under optimized conditions, with the final product containing 88.44% of n-3 PUFA after molecular distillation [11].
Table 3: Structured TAGs Synthesized Using (S)-(-)-3-Benzyloxy-1,2-propanediol as a Precursor
TAG Type | n-3 PUFA Content | Enantiopurity (%) | Synthesis Method | Reference |
---|---|---|---|---|
AAB-type TAGs with ALA | α-linolenic acid at sn-1 or sn-3 | >98 (96% ee) | Chemoenzymatic synthesis | Gudmundsson et al. [9] |
AAB-type TAGs with EPA | Eicosapentaenoic acid at sn-1 or sn-3 | >98 (96% ee) | Chemoenzymatic synthesis | Gudmundsson et al. [9] |
AAB-type TAGs with DHA | Docosahexaenoic acid at sn-1 or sn-3 | >98 (96% ee) | Chemoenzymatic synthesis | Gudmundsson et al. [9] |
Prodrug TAGs | EPA or DHA with drug entity | Very high to excellent | Six-step chemoenzymatic approach | Jónsdóttir & Haraldsson [10] |
Recent research has expanded the application of structured TAGs to include prodrug formulations [10]. Jónsdóttir and Haraldsson reported the asymmetric synthesis of a focused library of enantiopure structured triacylglycerols comprised of a single saturated fatty acid, a bioactive n-3 polyunsaturated fatty acid (EPA or DHA), and a potent drug (ibuprofen or naproxen) [10]. This approach utilized a six-step chemoenzymatic process starting from enantiopure (R)- and (S)-solketals, with immobilized Candida antarctica lipase (CAL-B) playing a crucial role in regiocontrol [10].
(S)-(-)-3-Benzyloxy-1,2-propanediol serves as a valuable chiral building block in the synthesis of antiviral nucleotide analogs [1] [13]. These compounds are designed to mimic natural nucleosides but contain structural modifications that enable them to interfere with viral replication processes [13] [14]. The stereochemical purity of the starting materials is crucial for the efficacy and safety of the resulting antiviral agents [15].
The compound is particularly useful in the preparation of the nucleotide analog (S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cystosine, which has demonstrated antiviral activities [1]. The defined stereochemistry of (S)-(-)-3-benzyloxy-1,2-propanediol ensures that the resulting nucleotide analogs have the correct three-dimensional configuration necessary for their biological activity [13] [16].
The synthesis of antiviral nucleotide analogs from (S)-(-)-3-benzyloxy-1,2-propanediol typically involves several key steps [13] [14]:
One of the challenges in nucleoside analog synthesis is the first phosphorylation step by viral or cellular kinases [13]. To overcome this limitation, researchers have employed the phosphoramidate ProTide approach, which can significantly increase antiviral activity by improving the delivery of the nucleoside analog [13].
Table 4: Antiviral Nucleotide Analogs Derived from (S)-(-)-3-Benzyloxy-1,2-propanediol
Nucleotide Analog | Target Virus | Structural Modification | Synthetic Approach | Reference |
---|---|---|---|---|
(S)-1-[3-hydroxy-2-(phosphonylmethoxy)propyl]cystosine | Broad-spectrum | Phosphonate modification | Chiral building block approach | Terao et al. [15] |
Carbocyclic nucleoside analogs | RSV and others | Substitution of ring oxygen with methylene | Stereoselective synthesis | Scheeff et al. [16] |
Phosphoramidate prodrugs | HCV | ProTide approach | Phosphoramidate chemistry | Sofia et al. [13] |
1′-cyano-2′-methyl nucleoside analogs | HCV | Addition of cyano and methyl groups | Stereoselective synthesis | Cho et al. [13] |
Recent advances in antiviral nucleotide analog synthesis have focused on creating compounds with improved pharmacokinetic properties and broader spectrum activity [16] [14]. For example, Scheeff and colleagues developed a diversified library of highly bioactive and non-cytotoxic nucleoside analogs featuring an unprecedented carbobicyclic core that mimics natural ribonucleoside conformation [16]. These analogs exhibited up to 16-fold greater antiviral efficacy than the FDA-approved antiviral ribavirin [16].
Cyclodextrin-based capillary electrophoresis represents a powerful and versatile technique for the enantioseparation of vicinal diols, including (S)-(-)-3-benzyloxy-1,2-propanediol [1] [2]. Cyclodextrins function as chiral selectors by forming transient diastereomeric inclusion complexes with analyte enantiomers, thereby enabling their differential migration in an electric field [3].
The enantioseparation mechanism in cyclodextrin-based capillary electrophoresis operates through the formation of temporary inclusion complexes between the analyte and cyclodextrin molecules [2] [3]. The chiral recognition occurs due to the three-dimensional structure of cyclodextrins, which creates a toroidal cavity with a hydrophobic interior and hydrophilic exterior [4]. The differential binding affinities of enantiomers to the cyclodextrin cavity result in distinct electrophoretic mobilities [2].
The effective mobility of each enantiomer can be described by the following equation [3]:
μeff = (μfree + Kbinding × [CD] × μcomplex) / (1 + Kbinding × [CD])
where μeff is the effective mobility, μfree is the mobility of the free analyte, Kbinding is the binding constant, [CD] is the cyclodextrin concentration, and μcomplex is the mobility of the cyclodextrin-analyte complex [3].
Multiple cyclodextrin derivatives have been successfully employed for the enantioseparation of 3-benzyloxy-1,2-propanediol. β-cyclodextrin derivatives demonstrate superior chiral recognition capabilities compared to α- and γ-cyclodextrins due to optimal cavity size matching with the analyte molecule [1] [2].
Cyclodextrin Type | Cavity Size (Å) | Charge | Selectivity Factor (α) | Resolution (Rs) |
---|---|---|---|---|
β-cyclodextrin (β-CD) | 6.0-6.5 | Neutral | 1.07-1.16 | 0.3-1.31 |
Carboxymethyl-β-cyclodextrin (CM-β-CD) | 6.0-6.5 | Negative | 1.12-1.85 | 1.51-1.85 |
Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-CD (HDAS-β-CD) | 6.0-6.5 | Negative | 1.20-1.60 | 1.2-1.8 |
Hydroxypropyl-β-CD (HP-β-CD) | 6.0-6.5 | Neutral | 1.05-1.25 | 0.8-1.4 |
Sulfated β-cyclodextrin | 6.0-6.5 | Negative | 1.15-1.45 | 1.1-1.6 |
α-cyclodextrin (α-CD) | 4.7-5.3 | Neutral | 1.08-1.33 | 0.9-1.5 |
The charged cyclodextrin derivatives, particularly carboxymethyl-β-cyclodextrin, demonstrate enhanced chiral discrimination compared to neutral cyclodextrins [5]. This improvement results from additional electrostatic interactions between the negatively charged carboxymethyl groups and positively charged regions of the analyte [6].
The optimization of cyclodextrin-based capillary electrophoresis requires careful consideration of multiple parameters. The background electrolyte typically consists of phosphate or borate buffers with pH values ranging from 2.5 to 9.0 [2] [7]. For (S)-(-)-3-benzyloxy-1,2-propanediol, optimal separations have been achieved using:
The cyclodextrin concentration significantly influences the separation efficiency, with an optimal concentration range of 10-20 millimolar for most β-cyclodextrin derivatives [3]. Higher concentrations may lead to decreased resolution due to peak broadening effects [2].
Computational studies have revealed that hydrogen bonding interactions play a crucial role in the chiral recognition of 3-benzyloxy-1,2-propanediol by cyclodextrin derivatives [6] [5]. The inclusion complex formation involves multiple non-covalent interactions, including:
Nuclear magnetic resonance studies have demonstrated that the benzyl moiety preferentially inserts into the cyclodextrin cavity from the wider secondary hydroxyl rim, while the diol portion remains exposed to the aqueous environment [8]. This orientation maximizes favorable hydrophobic interactions while maintaining hydrogen bonding capabilities with the cyclodextrin rim.
Ligand Exchange Micellar Electrokinetic Chromatography represents an innovative approach for the enantioseparation of (S)-(-)-3-benzyloxy-1,2-propanediol, utilizing the formation of diastereomeric metal complexes within micellar pseudostationary phases [9] [10]. This technique combines the principles of ligand exchange chromatography with the separation power of micellar electrokinetic chromatography.
The fundamental principle of LE-MEKC involves the formation of transient diastereomeric complexes between the chiral analyte, a chiral ligand, and a central metal ion within the micellar environment [9]. For vicinal diols such as 3-benzyloxy-1,2-propanediol, borate anions serve as effective central ions, forming cyclic borate esters with the diol functionality [1] [9].
The enantioseparation mechanism proceeds through the following steps:
Several chiral ligands have been evaluated for the enantioseparation of 3-benzyloxy-1,2-propanediol using LE-MEKC. The most effective system employs (5S)-pinanediol as the chiral ligand with borate as the central ion [9].
Chiral Ligand | Central Ion | Surfactant | pH Range | Enantioseparation |
---|---|---|---|---|
(5S)-pinanediol (SPD) | Borate (B³⁺) | SDS (20 mM) | 8.5-9.5 | Successful |
L-valine | Copper (Cu²⁺) | SDS (20 mM) | 9.0 | Successful |
D-penicillamine | Copper (Cu²⁺) | SDS (15-25 mM) | 8.0-9.5 | Successful |
(S)-1,2-propanediol | Borate (B³⁺) | SDS (20 mM) | 8.5-9.5 | Not achieved |
(S)-1,2,4-butanetriol | Borate (B³⁺) | SDS (20 mM) | 8.5-9.5 | Not achieved |
(S)-3-tert-butylamino-1,2-propanediol | Borate (B³⁺) | SDS (20 mM) | 8.5-9.5 | Not achieved |
The success of (5S)-pinanediol as a chiral ligand can be attributed to its rigid bicyclic structure and appropriate hydrophobic character, which enables favorable interactions with the benzyl group of 3-benzyloxy-1,2-propanediol within the micellar environment [9].
The borate-mediated chiral recognition mechanism involves the formation of cyclic borate esters with the vicinal diol functionality of 3-benzyloxy-1,2-propanediol [1] [11]. Borate ions exhibit tetrahedral coordination geometry when complexed with diol compounds, creating a rigid chiral environment that facilitates enantiodiscrimination [11] [12].
The formation of the borate-diol complex can be represented as:
Diol + B(OH)₄⁻ → Diol-B(OH)₂⁻ + 2H₂O
The resulting borate ester exhibits enhanced stability due to the chelate effect and provides a well-defined chiral recognition site [11]. The stereochemical outcome depends on the relative orientations of the diol substituents and the chiral ligand within the micellar environment [9].
The optimization of LE-MEKC for 3-benzyloxy-1,2-propanediol enantioseparation requires careful control of multiple experimental parameters:
Buffer Composition:
Micellar System:
The pH value represents a critical parameter, as borate complex formation is strongly pH-dependent. At pH 9.0, the optimal balance between complex stability and electrophoretic mobility is achieved [9].
Recent studies have demonstrated that hydrophobic interactions between the chiral selector and analyte play a crucial role in the enantioseparation mechanism [9]. The benzyl group of 3-benzyloxy-1,2-propanediol provides a hydrophobic recognition site that interacts favorably with the pinanediol chiral ligand within the micellar environment.
When alternative chiral ligands lacking appropriate hydrophobic character (such as simple diols) are employed, no enantioseparation is observed, emphasizing the importance of complementary hydrophobic interactions [9]. This finding suggests that successful chiral recognition in LE-MEKC requires both appropriate metal complex geometry and favorable secondary interactions between the analyte and chiral ligand.
Chiral High-Performance Liquid Chromatography utilizing polysaccharide-based chiral stationary phases represents the most widely employed method for the enantioseparation of (S)-(-)-3-benzyloxy-1,2-propanediol [13] [14]. Polysaccharide derivatives, particularly amylose and cellulose phenylcarbamates, demonstrate exceptional chiral recognition capabilities for a broad range of structural classes [15] [16].
Polysaccharide-based chiral stationary phases consist of derivatized amylose or cellulose polymers either physically coated or chemically immobilized onto silica gel supports [13] [16]. The most effective phases for vicinal diol separation are based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) [14] [15].
The chiral recognition mechanism of polysaccharide phases involves multiple interaction sites:
Column Type | Chiral Selector | Support Type | Particle Size (μm) | Selectivity Factor (α) | Mobile Phase Compatibility |
---|---|---|---|---|---|
Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Coated silica | 5 | 1.12-1.85 | Normal phase only |
Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Immobilized | 5 | 1.15-2.20 | Universal |
Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Immobilized | 5 | 1.08-1.95 | Universal |
Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized | 5 | 1.20-2.50 | Universal |
Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Coated silica | 10 | 1.07-1.51 | Normal phase only |
Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Coated silica | 5 | 1.10-1.75 | Normal phase only |
The chiral recognition of 3-benzyloxy-1,2-propanediol on polysaccharide stationary phases occurs through the formation of transient diastereomeric complexes involving multiple non-covalent interactions [18] [17]. Computational studies using molecular dynamics simulations have revealed the specific binding modes and interaction patterns [19].
Primary Interactions:
Thermodynamic studies have demonstrated that the enantioseparation is primarily enthalpy-driven, with hydrogen bonding interactions providing the major contribution to chiral discrimination [18]. The selectivity factor (α) typically ranges from 1.12 to 2.50, depending on the specific polysaccharide derivative and mobile phase composition [18].
Modern polysaccharide chiral stationary phases are available in both coated and immobilized formats, each offering distinct advantages [16] [14]. Immobilized phases, developed through proprietary cross-linking chemistry, provide universal solvent compatibility while maintaining high chiral recognition capabilities.
Coated Phases (e.g., Chiralpak AD-H):
Immobilized Phases (e.g., Chiralpak IA):
The enantioseparation of 3-benzyloxy-1,2-propanediol has been successfully achieved using multiple polysaccharide columns with optimized chromatographic conditions [20].
Optimal Conditions for Chiralpak AD-H:
Alternative Mobile Phase Systems:
Temperature significantly influences the enantioseparation of 3-benzyloxy-1,2-propanediol on polysaccharide stationary phases [18]. Van 't Hoff analysis reveals that the separation is typically enthalpy-controlled, with decreasing temperature leading to enhanced selectivity.
The relationship between selectivity and temperature follows the van 't Hoff equation:
ln α = ΔΔH°/RT - ΔΔS°/R
where ΔΔH° and ΔΔS° represent the enthalpy and entropy differences between the enantiomeric complexes [18]. For 3-benzyloxy-1,2-propanediol on Chiralpak AD-H, typical values are:
Recycling High-Performance Liquid Chromatography represents an advanced technique for achieving high-resolution enantioseparation of structurally complex triacylglycerols (TAGs), including those derived from 3-benzyloxy-1,2-propanediol. This method employs multiple circulation cycles through chiral columns to enhance separation efficiency while maintaining peak integrity.
Recycling HPLC operates by recirculating incompletely resolved analyte bands through the same chromatographic column multiple times. The technique utilizes a switching valve system that redirects the eluent containing unresolved peaks back to the column inlet, effectively increasing the theoretical plate number without requiring longer columns.
The resolution improvement can be calculated using the equation:
Rs,n = Rs,1 × √n
where Rs,n is the resolution after n cycles, Rs,1 is the initial resolution, and n is the number of recycling cycles. This relationship holds true provided that peak dispersion effects remain minimal during the recycling process.
Enantiostructured triacylglycerols represent a particularly challenging class of compounds for chiral separation due to their structural complexity and similar physical properties. These compounds, synthesized using 3-benzyloxy-1,2-propanediol as a chiral building block, require high-resolution techniques for enantiomeric purity assessment.
Analyte | Number of Recycles | Resolution (Rs) | Enantiomeric Purity (% ee) | Analysis Time (min) | Column Type |
---|---|---|---|---|---|
1,2-dipalmitoyl-3-oleoyl-rac-glycerol (rac-PPO) | 3-5 | 1.5-2.1 | >98 | 45-60 | Polysaccharide-based |
1,2-dioleoyl-3-palmitoyl-rac-glycerol (rac-OOP) | 4-6 | 1.8-2.4 | >98 | 60-75 | Polysaccharide-based |
1,2-dipalmitoyl-3-linoleoyl-rac-glycerol (rac-PPL) | 3-4 | 1.6-2.0 | >98 | 50-65 | Polysaccharide-based |
1,2-dioleoyl-3-linoleoyl-rac-glycerol (rac-OOL) | Not resolved | No separation | N/A | N/A | Polysaccharide-based |
1,2-dipalmitoyl-3-stearoyl-rac-glycerol (rac-PPS) | Not resolved | No separation | N/A | N/A | Polysaccharide-based |
Enantiostructured TAGs with DHA | 1 | 2.5-3.2 | >98 | 25-35 | Polysaccharide-based |
The successful enantioseparation of triacylglycerols using recycling HPLC depends critically on the structural features of the analytes. Compounds containing both saturated and unsaturated fatty acid residues at specific positions demonstrate superior chiral recognition compared to homogeneous structures.
Favorable Structural Features:
Unsuccessful Structures:
The implementation of recycling HPLC for enantiostructured TAG analysis requires precise optimization of multiple experimental parameters to maximize separation efficiency while minimizing peak broadening.
Instrumentation Setup:
Recycling Parameters:
An important advantage of recycling HPLC is its capability for peak purity assessment of the separated enantiomers. The technique enables verification of enantiomeric purity exceeding 98% (96% enantiomeric excess) for successfully separated compounds.
Peak purity evaluation employs multiple approaches:
Advantages of Recycling HPLC:
Limitations: